molecular formula C9H10N2O B12464274 1-ethyl-1H-benzimidazole 3-oxide

1-ethyl-1H-benzimidazole 3-oxide

Cat. No.: B12464274
M. Wt: 162.19 g/mol
InChI Key: GPMPYDDVJQUQGE-UHFFFAOYSA-N
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Description

1H-Benzimidazole,1-ethyl-,3-oxide(9CI) is a heterocyclic aromatic organic compound. It consists of a benzimidazole core structure, which is a bicyclic system formed by the fusion of benzene and imidazole rings. The compound is further modified by the addition of an ethyl group at the nitrogen atom and an oxide group at the third position of the imidazole ring. This structural modification imparts unique chemical and physical properties to the compound.

Preparation Methods

The synthesis of 1H-Benzimidazole,1-ethyl-,3-oxide(9CI) typically involves the following steps:

    Condensation Reaction: The initial step involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone to form the benzimidazole core.

    Alkylation: The benzimidazole core is then alkylated using ethyl halides under basic conditions to introduce the ethyl group at the nitrogen atom.

    Oxidation: The final step involves the oxidation of the benzimidazole derivative to introduce the oxide group at the third position. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions.

Industrial production methods may involve the optimization of these synthetic routes to enhance yield and purity, as well as the use of continuous flow reactors for large-scale production.

Chemical Reactions Analysis

1H-Benzimidazole,1-ethyl-,3-oxide(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the oxide group back to the corresponding alcohol or amine.

    Substitution: The ethyl group and other substituents on the benzimidazole ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides or acids for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Benzimidazole,1-ethyl-,3-oxide(9CI) has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antiviral properties, making it useful in the development of new pharmaceuticals.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole,1-ethyl-,3-oxide(9CI) involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The oxide group plays a crucial role in its reactivity and binding affinity, enhancing its effectiveness as a bioactive molecule.

Comparison with Similar Compounds

1H-Benzimidazole,1-ethyl-,3-oxide(9CI) can be compared with other benzimidazole derivatives, such as:

    1H-Benzimidazole,3-oxide: Lacks the ethyl group, resulting in different chemical and biological properties.

    1H-Benzimidazole,1-methyl-,3-oxide: Contains a methyl group instead of an ethyl group, leading to variations in reactivity and applications.

    1H-Benzimidazole,1-ethyl-: Lacks the oxide group, affecting its oxidation-reduction potential and bioactivity.

The unique combination of the ethyl and oxide groups in 1H-Benzimidazole,1-ethyl-,3-oxide(9CI) imparts distinct properties that make it valuable for various applications.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

1-ethyl-3-oxidobenzimidazol-3-ium

InChI

InChI=1S/C9H10N2O/c1-2-10-7-11(12)9-6-4-3-5-8(9)10/h3-7H,2H2,1H3

InChI Key

GPMPYDDVJQUQGE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=[N+](C2=CC=CC=C21)[O-]

Origin of Product

United States

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